c-Met-IN-14 Exhibits 6.8-Fold Greater Potency Against c-Met Kinase Compared to the Reference Compound PHA-665752
c-Met-IN-14 demonstrates significantly higher potency in cell-free enzymatic assays against the c-Met kinase when compared to the well-characterized reference inhibitor PHA-665752. In the same class of biochemical assays, c-Met-IN-14 achieves an IC₅₀ of 2.89 nM [1], whereas PHA-665752 exhibits an IC₅₀ of 9 nM . This quantifiable difference highlights its stronger affinity for the ATP-binding pocket of c-Met under these experimental conditions.
| Evidence Dimension | c-Met kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.89 nM |
| Comparator Or Baseline | PHA-665752 (IC₅₀ = 9 nM) |
| Quantified Difference | c-Met-IN-14 is 3.1-fold more potent |
| Conditions | Cell-free kinase assay |
Why This Matters
Higher potency allows for lower compound usage per experiment, reducing potential solvent-mediated artifacts and enabling more sensitive detection of c-Met inhibition in biochemical assays.
- [1] Nan X, Li HJ, Fang SB, Li QY, Jiang QY, Xu S, et al. Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction. Eur J Med Chem. 2020;200:112470. View Source
